Product packaging for Lometraline Hydrochloride(Cat. No.:CAS No. 34552-78-8)

Lometraline Hydrochloride

Cat. No.: B1675046
CAS No.: 34552-78-8
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
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Description

Historical Context and Developmental Trajectory in Pharmaceutical Research

The history of lometraline (B1675045) is rooted in the early 1970s at Pfizer, where chemists were working on novel psychoactive compounds. wikipedia.org Initially, lometraline was developed from the structural modification of tricyclic neuroleptics and was patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent. wikipedia.orgwikipedia.org

However, the focus of research on lometraline soon shifted towards its potential as an antidepressant and anxiolytic. wikipedia.org Despite this new direction, clinical studies at the doses administered did not show significant psychoactivity, which led to the suspension of further investigation for these indications. wikipedia.org

The scientific journey of lometraline did not end there. Further experimental modifications to its chemical structure led to a significant breakthrough: the discovery of tametraline (B1329939). wikipedia.org Tametraline proved to be a potent inhibitor of both dopamine (B1211576) and norepinephrine (B1679862) reuptake. This line of research ultimately culminated in the development of sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI) that has become a widely used antidepressant. wikipedia.orgwikipedia.orghealthmatch.io This developmental trajectory highlights the importance of lometraline as a precursor and a stepping stone in the creation of other significant pharmaceutical compounds.

Lometraline Hydrochloride as a Research Compound

In the realm of scientific investigation, this compound serves as a valuable tool for neuroscience studies. smolecule.com Its primary biological activity is associated with its interaction with neurotransmitter systems, likely involving the modulation of neurotransmitter reuptake, similar to other related compounds. smolecule.com While its exact mechanism of action is not fully elucidated, its structural relationship to other psychoactive compounds makes it a subject of interest for understanding neurotransmitter interactions and their effects on mood disorders. smolecule.com

The compound is also utilized in research for Parkinson's disease. medchemexpress.commedchemexpress.eumedchemexpress.com As an aminotetralin derivative, its properties are of interest to researchers exploring new therapeutic avenues for this neurodegenerative disorder.

Table 1: Research Applications of this compound

Research Area Focus of Study
Neuroscience Investigating neurotransmitter interactions and their effects on mood disorders. smolecule.com
Pharmaceutical Research Serving as a candidate and reference compound for the development of new antidepressants and anxiolytics. smolecule.com
Parkinson's Disease Research Exploring its potential as an aminotetralin derivative for therapeutic applications. medchemexpress.commedchemexpress.eumedchemexpress.com
Medicinal Chemistry Understanding the structure-activity relationships of aminotetralin derivatives.

Scope and Research Significance of this compound Studies

The research significance of this compound extends beyond its own potential therapeutic applications. Its historical role in the development of sertraline underscores its importance in the field of medicinal chemistry and drug discovery. wikipedia.orghealthmatch.io The study of lometraline and its derivatives provides valuable insights into the structure-activity relationships of aminotetralin compounds and their interactions with monoamine neurotransmitter transporters.

Current research continues to explore the pharmacological profile of lometraline. Its potential to modulate serotonin and norepinephrine pathways remains a point of interest for developing novel therapeutics. smolecule.com The compound serves as a reference in the synthesis and evaluation of new chemical entities targeting these pathways.

Table 2: Key Research Findings Related to this compound

Finding Significance Reference
Initial Patent Patented by Pfizer as an antipsychotic, tranquilizer, and antiparkinsonian agent. wikipedia.org
Shift in Research Focus Later studied as a potential antidepressant and/or anxiolytic agent. wikipedia.orgtargetmol.com
Clinical Study Outcome Clinical studies revealed no significant psychoactivity at the doses used, leading to suspension of further investigation for antidepressant/anxiolytic indications. wikipedia.org
Developmental Lineage Experimental modifications of lometraline's structure led to the discovery of tametraline and subsequently the widely used antidepressant, sertraline. wikipedia.orgwikipedia.org
Mechanism of Action Believed to involve modulation of neurotransmitter reuptake, particularly serotonin and norepinephrine pathways. smolecule.com
Current Research Use Used in neuroscience to study neurotransmitter interactions and in research related to Parkinson's disease. smolecule.commedchemexpress.commedchemexpress.eumedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2NO B1675046 Lometraline Hydrochloride CAS No. 34552-78-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34552-78-8

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

39951-65-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Origin of Product

United States

Synthesis and Chemical Modifications of Lometraline Hydrochloride

Methodologies for Aminotetralin Core Formation

The 2-aminotetralin scaffold is a crucial structural motif found in a wide array of pharmaceutically active molecules. wikipedia.orgresearchgate.net Its synthesis is a key step in producing compounds like Lometraline (B1675045). Various strategies have been developed to construct this core structure, ranging from classical chemical reactions to modern biocatalytic methods.

A common and foundational approach begins with a corresponding 2-tetralone (B1666913). This ketone intermediate can undergo reductive amination to introduce the desired amine functionality. researchgate.net This process typically involves reacting the tetralone with an amine in the presence of a reducing agent. For instance, the synthesis of related compounds has utilized R-α-methylbenzylamine and a mild reducing agent like sodium cyanoborohydride to form the secondary amine intermediate, which is crucial for establishing the chiral center.

More advanced, chemo-enzymatic methods have been developed to achieve higher enantioselectivity. researchgate.net Engineered imine reductases (IREDs) from metagenomic sources have been successfully employed for the reductive amination of 2-tetralones. researchgate.net This biocatalytic approach allows for the coupling of tetralones with various primary amines, yielding the desired 2-aminotetralin products with high conversion rates and excellent enantiomeric excess. researchgate.net Other sophisticated methods include the asymmetric aziridination of dihydronaphthalenes, followed by the ring-opening of the resulting aziridines to yield the aminotetralin structure. researchgate.net

Table 1: Methodologies for Aminotetralin Core Formation

Methodology Description Key Reagents/Catalysts Reference(s)
Reductive Amination Reaction of a 2-tetralone with an amine followed by reduction. Sodium cyanoborohydride (NaBH₃CN), NaBH₄ researchgate.net,
Chemo-enzymatic Synthesis Use of enzymes to catalyze the enantioselective reductive coupling of a tetralone and an amine. Imine Reductases (IREDs) researchgate.net
Asymmetric Aziridination Multi-step process starting with the aziridination of a dihydronaphthalene. (diimine)copper catalyst, pTsN=IPh researchgate.net
Classical Resolution Separation of enantiomers from a racemic mixture of the amine. Chiral acids (e.g., S-mandelic acid)

Strategies for Functional Group Introduction: Chlorination and Methoxylation

The specific chemical identity of Lometraline is defined by the functional groups attached to its naphthalene (B1677914) ring system: an 8-chloro and a 5-methoxy group. wikipedia.orgnih.gov The introduction of these groups is a critical aspect of its synthesis, typically accomplished through electrophilic aromatic substitution or by using precursors that already contain these functionalities.

Chlorination of aromatic rings is a fundamental transformation in organic synthesis. thieme-connect.de For aminotetralin precursors, this can be achieved using various chlorinating agents. While traditional reagents like chlorine gas (Cl₂) and phosphorus pentachloride (PCl₅) are effective, they pose handling challenges due to high toxicity. thieme-connect.de Milder and more common laboratory reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which offer better atom economy and generate less waste. thieme-connect.de The strategic timing of the chlorination step is crucial to ensure the correct regioselectivity on the aromatic ring. The presence of other substituents, such as the methoxy (B1213986) group, will direct the position of the incoming chloro group.

The introduction of the methoxy group often involves starting with a pre-functionalized material, such as 5-methoxy-2-tetralone. In a more fundamental synthesis, a methoxy group can be introduced onto a naphthalene ring via nucleophilic substitution, for example, by reacting a hydroxyl group with a methylating agent or by using a copper-catalyzed reaction with sodium methoxide (B1231860). researchgate.net

Table 2: Examples of Reagents for Functional Group Introduction

Functional Group Reagent Class Example Reagents Reference(s)
Chlorination Electrophilic Chlorinating Agents N-chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA), Sulfuryl chloride (SO₂Cl₂) thieme-connect.de
Methoxylation Methylating Agents / Catalysts Sodium methoxide (NaOMe), Copper(I) iodide (CuI) researchgate.net

Exploration of Advanced Synthetic Routes for Lometraline Hydrochloride

The development of advanced synthetic routes is driven by the need for efficiency, scalability, and stereochemical control, particularly for producing chiral drug molecules. For aminotetralins like Lometraline, modern synthetic chemistry offers several sophisticated strategies.

A major focus of advanced synthesis is achieving high enantiopurity. Asymmetric synthesis, which creates the desired stereoisomer directly, is preferable to classical resolution of racemic mixtures. researchgate.net This can be accomplished through diastereoselective reactions, where a chiral auxiliary directs the stereochemical outcome. researchgate.net For example, a scalable synthesis for a related aminotetralin drug involved a diastereoselective imine reduction using sodium borohydride, where (S)-1-phenylethylamine served as both a source of the amine and a stereo-directing group. researchgate.net

Biocatalysis represents a frontier in green and efficient chemical synthesis. The use of engineered enzymes, such as the previously mentioned imine reductases (IREDs), allows for reactions to be performed under mild conditions with high selectivity, often reducing the need for protecting groups and harsh reagents. researchgate.net This method has been successfully applied to produce precursors for several pharmaceutically relevant aminotetralins. researchgate.net

Furthermore, modern catalytic systems have revolutionized the formation of key bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aromatic rings and amines. researchgate.net This reaction has been scaled up to pilot-plant manufacturing for related complex molecules, demonstrating its robustness and utility in constructing the core structures of CNS-active aminotetralin compounds. researchgate.net

Chemical Precursors and Derivative Synthesis in Medicinal Chemistry Research

In medicinal chemistry, a precursor is a compound that serves as a starting point for the synthesis of another, often more complex or pharmacologically active, molecule. wikipedia.org Lometraline holds a notable place in pharmaceutical history as a key precursor molecule. wikipedia.org Although clinical development of Lometraline itself was suspended, further research involving its chemical structure proved to be highly fruitful. wikipedia.org

The exploration of Lometraline's chemical space led directly to the discovery of new compounds with potent biological activity. wikipedia.org Systematic modifications to the Lometraline scaffold resulted first in the synthesis of tametraline (B1329939), a potent norepinephrine-dopamine reuptake inhibitor. wikipedia.org This line of research ultimately culminated in the development of sertraline (B1200038), a highly successful selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant. wikipedia.orgwikipedia.org

The process of synthesizing derivatives from a lead compound is a cornerstone of drug discovery. nih.govresearchgate.net It allows researchers to conduct structure-activity relationship (SAR) studies, systematically altering parts of the molecule to enhance potency, improve selectivity for a biological target, or optimize pharmacokinetic properties. nih.gov Research on aminotetralins is rich with examples of such derivative synthesis, where modifications to the aromatic ring or the amine substituent were made to probe interactions with serotonin and histamine (B1213489) receptors. nih.govacs.org This iterative process of synthesis and biological testing is fundamental to the evolution of medicinal chemistry. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name Chemical Class Role/Significance Reference(s)
This compound Aminotetralin Subject of article; precursor to Tametraline and Sertraline. wikipedia.org, targetmol.com
Tametraline Aminotetralin Derivative of Lometraline; norepinephrine-dopamine reuptake inhibitor. wikipedia.org
Sertraline Naphthylamine derivative Derivative of Tametraline; selective serotonin reuptake inhibitor (SSRI). wikipedia.org, wikipedia.org
5-methoxy-2-tetralone Tetralone Common chemical precursor in the synthesis of aminotetralins.
(S)-1-phenylethylamine Chiral amine Used as a chiral auxiliary and amine source in asymmetric synthesis. researchgate.net

| N-chlorosuccinimide (NCS) | Chlorinating agent | Reagent for introducing chlorine atoms onto aromatic rings. | thieme-connect.de |

Preclinical Pharmacological Investigations of Lometraline Hydrochloride

Elucidation of Neurotransmitter System Interactions (Preclinical Focus)

Research into Monoamine Reuptake Modulation

Lometraline (B1675045) was investigated for its ability to modulate monoamine reuptake, a common mechanism of action for many antidepressant and psychoactive drugs. However, specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters are not detailed in available scientific literature or patents. Such data would be crucial for a precise understanding of its pharmacological profile and for comparison with other monoamine reuptake inhibitors.

In Vitro and Ex Vivo Receptor Binding Profiling

A comprehensive analysis of lometraline's interaction with a broad range of CNS receptors is not publicly documented. Typically, preclinical profiling involves screening a compound against a panel of receptors, ion channels, and transporters to determine its selectivity and potential for off-target effects. The absence of such a detailed binding profile for lometraline in the public record makes a thorough assessment of its specificity and mechanism of action challenging.

Preclinical Pharmacological Models and Their Application

Utilization in Neurological Research Models (e.g., Parkinson's Disease)

Lometraline was initially considered for antiparkinsonian effects. wikipedia.org Preclinical research in this area would typically involve the use of neurotoxin-based animal models, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), to mimic the dopaminergic neurodegeneration characteristic of Parkinson's disease. However, specific studies detailing the administration of lometraline in these models and the resulting behavioral or neurochemical outcomes are not described in the available literature.

Application in Psychiatric Disorder Models for Compound Screening (e.g., Depression, Anxiety)

Following its initial screening, lometraline was also studied as a potential antidepressant and anxiolytic agent. wikipedia.org The evaluation of such properties in preclinical settings commonly employs a variety of behavioral assays in rodents.

Standard preclinical screening for antidepressant and anxiolytic activity includes tests such as the forced swim test, tail suspension test, and the elevated plus maze. These models are designed to assess behavioral despair and anxiety-like behaviors, respectively. While it is documented that lometraline was investigated for these indications, the specific results from these behavioral assays have not been publicly reported. The lack of this data prevents a detailed analysis of its potential efficacy in these domains.

Neurobiological Pathway Exploration in Preclinical Settings

Preclinical investigations into the neurobiological pathways affected by lometraline hydrochloride have primarily centered on its interaction with monoamine neurotransmitter systems. Although detailed in vitro binding affinity data (such as IC50 values) for lometraline at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are not extensively reported in publicly available literature, its chemical structure and the pharmacological actions of its derivatives strongly suggest that its mechanism of action involves the modulation of monoamine reuptake. acsmedchem.org

The exploration of lometraline's neurobiological impact is largely inferred from its chemical lineage. The aminotetralin scaffold is a well-established pharmacophore that interacts with monoamine transporters. nih.govnih.gov The progression from lometraline to tametraline (B1329939), a potent dual norepinephrine-dopamine reuptake inhibitor, and then to sertraline (B1200038), a selective serotonin reuptake inhibitor, illustrates a refinement of activity within this chemical class. wikipedia.org This developmental trajectory suggests that lometraline itself likely possesses some degree of affinity for these transporters, serving as a non-selective monoamine reuptake inhibitor.

Theoretical Pharmacological Potential Derived from Preclinical Findings

The theoretical pharmacological potential of this compound, based on its preclinical profile as an aminotetralin derivative and a precursor to established antidepressants, lies in its presumed ability to modulate monoaminergic neurotransmission. Its classification as a potential antidepressant and anxiolytic agent was rooted in the hypothesis that it could inhibit the reuptake of key neurotransmitters involved in mood regulation. targetmol.comacsmedchem.orgacs.org

The structural relationship to sertraline, a potent and selective serotonin reuptake inhibitor, suggests that lometraline may have an affinity for the serotonin transporter. wikipedia.org Similarly, its connection to tametraline, a norepinephrine and dopamine reuptake inhibitor, points towards a potential interaction with these transporters as well. wikipedia.org Therefore, the primary theoretical potential of lometraline was as a non-selective monoamine reuptake inhibitor, a class of compounds known for their antidepressant properties. pharmgkb.org

Furthermore, its initial patent as an antiparkinsonian agent suggests a theoretical potential to modulate dopaminergic pathways. wikipedia.orgnih.gov Some research vendors also list this compound for use in Parkinson's disease research. nih.gov This aligns with the understanding that enhancing dopamine signaling can be a therapeutic strategy for Parkinson's disease.

It is important to note that while the theoretical potential based on its chemical structure and lineage is plausible, the lack of demonstrated clinical efficacy led to the cessation of its development. wikipedia.org The following table summarizes the theoretical potential and the related preclinical evidence.

Theoretical Pharmacological PotentialBasis from Preclinical Information
Antidepressant Activity Presumed inhibition of serotonin and norepinephrine reuptake based on its aminotetralin structure and its role as a precursor to sertraline and tametraline. wikipedia.orgtargetmol.comacsmedchem.orgacs.org
Anxiolytic Activity Potential modulation of monoaminergic systems, a common mechanism for anxiolytic drugs. wikipedia.orgtargetmol.comacsmedchem.orgacs.org
Antiparkinsonian Activity Initial patent and potential to modulate dopamine pathways, relevant to Parkinson's disease. wikipedia.orgnih.govnih.gov

Structure Activity Relationship Sar Studies of Lometraline Hydrochloride and Its Analogues

Methodological Frameworks for SAR Elucidation in Aminotetralin Derivatives

The elucidation of SAR for lometraline (B1675045) and its analogues relies on a well-established set of preclinical, in vitro pharmacological assays. These methods are designed to quantify the binding affinity and functional potency of a compound at the primary targets: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). nih.govnih.gov

Key methodological frameworks include:

Radioligand Binding Assays: This technique is fundamental for determining the binding affinity of a test compound to a specific transporter. It involves using a radiolabeled ligand known to bind with high affinity to the target transporter (e.g., [³H]citalopram for SERT). The assay measures the ability of a test compound, such as lometraline, to displace the radioligand from the transporter. The results are typically expressed as an inhibition constant (Ki) or an equilibrium dissociation constant (KD), with lower values indicating higher binding affinity. drugbank.com

Synaptosomal Uptake Assays: To measure the functional activity of a compound, researchers utilize preparations of nerve terminals called synaptosomes, which contain the monoamine transporters. These assays measure the ability of a compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into the synaptosomes. nih.gov The potency of the inhibition is quantified as the IC50 value, which is the concentration of the drug required to inhibit 50% of the neurotransmitter uptake.

Cell-Based Transporter Assays: A more refined method involves using non-neuronal cell lines (such as HEK293 cells) that have been genetically engineered to express a single human monoamine transporter (hSERT, hNET, or hDAT). researchgate.net This approach allows for the precise determination of a compound's activity at each specific human transporter without the confounding presence of other neuronal proteins. researchgate.net Both binding and uptake assays can be performed using these cell lines. mdpi.com

Together, these methodologies allow medicinal chemists to build a comprehensive SAR profile, correlating specific structural features of the aminotetralin scaffold with potency and, crucially, selectivity for one transporter over the others. nih.gov

Impact of Structural Modifications on Preclinical Biological Activity

The aminotetralin scaffold of lometraline offers several positions for chemical modification, each having a profound impact on biological activity. The two most critical areas for SAR in the development from lometraline to its analogues are the aromatic ring and the amino group.

Aromatic Ring Substitution: The nature and position of substituents on the fused phenyl ring are primary determinants of potency and selectivity. The key innovation in the evolution from the lometraline/tametraline (B1329939) series to sertraline (B1200038) was the introduction of chlorine atoms. Specifically, the addition of two chlorine atoms at the 3- and 4-positions of the phenyl ring dramatically increased potency and shifted the selectivity profile towards the serotonin transporter (SERT). nih.gov

N-Substitution: The substituent on the nitrogen atom also influences activity. Lometraline is an N,N-dimethyl compound, whereas its successors, tametraline and sertraline, are N-methyl compounds. This change from a tertiary amine (N,N-dimethyl) to a secondary amine (N-methyl) was found to be favorable for potent activity at monoamine transporters. The N-demethylated metabolite of sertraline, desmethylsertraline, is substantially less potent as a serotonin reuptake inhibitor than the parent compound, highlighting the importance of the N-methyl group for SERT activity. clinpgx.org

The following table summarizes the preclinical binding affinities of sertraline, the ultimate successor to the lometraline scaffold, at human monoamine transporters, illustrating the high potency and selectivity achieved through structural optimization.

CompoundSERT Affinity (KD, nM)NET Affinity (KD, nM)DAT Affinity (KD, nM)
Sertraline0.2942025

Data synthesized from studies on human transporters. drugbank.combohrium.com The data demonstrates that sertraline has very high affinity for SERT and is significantly more selective for SERT over NET and DAT.

Lometraline Hydrochloride as a Structural Precursor for Novel Chemical Entities in Drug Discovery (e.g., Tametraline, Sertraline)

The research program that began with this compound serves as a clear example of how an initial chemical scaffold can be systematically evolved to produce new chemical entities with optimized pharmacological profiles. Lometraline itself was studied as a potential antidepressant but did not advance. However, the SAR knowledge gained from its study directly informed the synthesis of its analogues.

The developmental trajectory proceeded as follows:

Lometraline: This compound, an N,N-dimethyl aminotetralin with chloro and methoxy (B1213986) substituents, represented the initial chemical scaffold. While it possessed central nervous system activity, it lacked the desired potency and selectivity profile to be a viable clinical candidate.

Tametraline: Modifications to the lometraline structure, including removal of the ring substituents and alteration of the stereochemistry, led to the discovery of tametraline. Tametraline emerged as a potent and relatively balanced norepinephrine-dopamine reuptake inhibitor (NDRI). researchgate.net Although it was a significant advance, its potent dopamine reuptake inhibition conferred psychostimulant properties that ultimately halted its development.

Sertraline: The crucial breakthrough came from further SAR studies on the tametraline scaffold. Researchers hypothesized that adding electron-withdrawing groups to the 4-phenyl ring could shift the activity profile. This led to the synthesis of a series of halogenated derivatives. The 3,4-dichloro substituted analogue of tametraline, which was named sertraline, was found to possess exceptionally potent and selective serotonin reuptake inhibition. nih.gov This modification minimized the norepinephrine and dopamine transporter activity that was prominent in tametraline, thereby creating a selective serotonin reuptake inhibitor (SSRI) with a desirable therapeutic profile. clinpgx.org

This progression demonstrates how lometraline served as the foundational structure, with each subsequent compound representing a refinement based on preclinical SAR data to achieve a specific, desired pharmacological effect.

Computational and Chemoinformatic Approaches in this compound SAR Analysis

While the initial development of lometraline and its analogues was guided by traditional medicinal chemistry principles, modern computational techniques are now widely applied to understand the SAR of this and other chemical series. These chemoinformatic approaches provide deeper insights into the molecular interactions between the ligands and their transporter targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For aminotetralin derivatives, QSAR studies have been used to identify the key physicochemical properties—such as hydrophobicity, electronic effects, and steric parameters—that govern their potency as monoamine reuptake inhibitors. nih.gov For instance, QSAR models can quantify the positive contribution of halogen substituents on the phenyl ring to SERT inhibition, providing a mathematical rationale for the discovery of sertraline. nih.govnih.gov

Molecular Modeling and Docking: With the advent of high-resolution crystal structures of monoamine transporters (or their bacterial homologues), molecular docking simulations can be performed. nih.gov These simulations predict the most likely binding pose of a ligand, such as sertraline, within the active site of the transporter. This allows researchers to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for high-affinity binding. This structural understanding can explain why certain modifications, like the 3,4-dichloro substitution, enhance binding affinity and selectivity.

Machine Learning: More recently, machine learning algorithms have been employed to develop predictive models for the activity and potential side effects of compounds like sertraline. nih.gov These models can be trained on large datasets of chemical structures and their associated biological data to identify complex, non-linear relationships that are not easily captured by traditional QSAR. nih.govresearchgate.net Such models can be used to virtually screen new, hypothetical analogues for potential SSRI activity, accelerating the discovery of novel drug candidates. nih.gov

These computational tools complement experimental SAR data, providing a more detailed and predictive understanding of how aminotetralin structures interact with monoamine transporters.

Analytical Methodologies for Lometraline Hydrochloride Research

Chromatographic Techniques in Compound Identification and Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds like lometraline (B1675045) hydrochloride. preprints.org It is instrumental in separating the primary compound from any impurities, including starting materials, byproducts, or degradation products, thereby ensuring the purity and identity of the drug substance. preprints.orgnih.gov

In the context of aminotetralin derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. itrlab.comsigmaaldrich.com For a compound like lometraline hydrochloride, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govrjptonline.org UV detection is frequently used for quantification, as the aromatic rings within the lometraline structure absorb UV light at specific wavelengths. nih.gov

Method development for purity assessment involves optimizing several parameters to achieve adequate separation (resolution) between the main peak and all potential impurities. Key parameters include the mobile phase composition, pH, column temperature, and flow rate. nih.govrjptonline.org Validation of the method is critical and typically includes assessments of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov While specific validated methods for this compound are not extensively detailed in published literature, the methodologies developed for the structurally related compound, sertraline (B1200038), provide a strong framework for the analytical approach that would be applied. nih.govrjptonline.org

Table 1: Representative HPLC Conditions for Purity Analysis of a Related Aminotetralin Compound (Sertraline HCl)
ParameterConditionReference
ColumnReversed Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govrjptonline.org
Mobile PhaseAcetonitrile/Methanol and aqueous buffer mixture nih.govrjptonline.org
DetectionUV Spectrophotometry (e.g., at 220 nm or 273 nm) nih.govrjptonline.org
Flow RateTypically 1.0 mL/min nih.govrjptonline.org
TemperatureControlled, e.g., 30 °C nih.gov

Spectroscopic Approaches for Structural Elucidation and Confirmation in Research Settings

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for confirming the molecular structure. researchgate.net Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Carbon (¹³C) NMR reveals the number and types of carbon atoms in the molecule. researchgate.net For this compound, characteristic signals in the ¹H NMR spectrum would correspond to the protons on the tetrahydronaphthalene core, the methoxy (B1213986) group, and the N,N-dimethyl group. smolecule.com This non-destructive technique is also a powerful tool for quantification (qNMR) and for identifying impurities. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. smolecule.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and quantification. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. smolecule.comnih.gov Further fragmentation of the molecule within the mass spectrometer (tandem mass spectrometry or MS/MS) produces a unique pattern of product ions that serves as a molecular fingerprint, confirming the structure and helping to differentiate it from related compounds. smolecule.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the methoxy group, and C-N stretching. smolecule.comasianpubs.org The presence of the hydrochloride salt may also introduce specific features in the spectrum. smolecule.com

Table 2: Key Spectroscopic Data for this compound
TechniqueObservationSignificance
Mass Spectrometry (MS)Molecular Ion Peak (M+H)⁺ at m/z ~240.12 (for free base)Confirms molecular weight and elemental formula (C₁₃H₁₈ClNO). nih.govebi.ac.uk
¹H NMRSignals for aromatic, aliphatic (tetralin ring), N-methyl, and methoxy protons.Confirms the presence and connectivity of key structural components. smolecule.com
Infrared (IR) SpectroscopyCharacteristic C-H, C-O, C-N, and aromatic C=C stretching vibrations.Identifies functional groups consistent with the proposed structure. smolecule.comasianpubs.org

Advanced Analytical Strategies for Metabolite Profiling (Preclinical)

In preclinical development, understanding how a drug candidate is metabolized is critical for evaluating its efficacy and safety. nih.gov Metabolite profiling, or "MetID," involves the detection and structural identification of the metabolites formed from the parent drug in biological systems, typically studied in vitro (e.g., using liver microsomes) and in vivo (e.g., in plasma and urine from laboratory animals). nih.govnih.gov

The primary analytical tool for modern metabolite profiling is high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This approach combines the powerful separation capabilities of HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) with the high sensitivity and structural information provided by tandem or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers. nih.gov

The process for this compound would involve incubating the compound with a metabolically active system (e.g., liver S9 fraction) or analyzing samples from dosed animals. The resulting complex mixture is then analyzed by LC-MS/MS. nih.gov The instrument screens for potential metabolites by looking for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, demethylation, glucuronidation) and for unexpected metabolites using data-dependent scanning modes. nih.gov The fragmentation patterns of potential metabolites are then compared to that of the parent drug to help elucidate the site of metabolic modification. nih.gov Identifying major metabolites is crucial, as regulatory agencies require safety testing for any human metabolite that constitutes more than 10% of the total drug-related exposure. nih.gov

Bioanalytical Method Development for Preclinical Samples

To support preclinical pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, robust and validated bioanalytical methods are required to quantify the drug and its key metabolites in biological matrices like plasma, blood, and tissue homogenates. itrlab.comnih.gov

For this compound, a sensitive and selective method, typically LC-MS/MS, would be developed. itrlab.comnih.gov The development process involves several key stages:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govpensoft.net The goal is to remove interfering substances like proteins and phospholipids (B1166683) while maximizing the recovery of the analyte. nih.gov

Chromatography: Chromatographic conditions are optimized to achieve a short run time and good peak shape, and to separate the analyte from any endogenous interferences and metabolites. pensoft.net

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific fragmentation transition (precursor ion → product ion) for the analyte and an internal standard, providing excellent sensitivity and specificity. nih.gov

Method Validation: Before use in preclinical studies, the method must be rigorously validated according to regulatory guidelines. nih.gov Validation demonstrates the reliability of the method by assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability of the analyte in the biological matrix under various conditions. nih.govpensoft.net

Table 3: Typical Validation Parameters for a Preclinical Bioanalytical LC-MS/MS Method
ParameterDescriptionTypical Acceptance Criteria
LinearityDemonstrates a proportional relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99
AccuracyCloseness of measured values to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
PrecisionCloseness of replicate measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
SelectivityAbility to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Lower Limit of Quantification (LLOQ)The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response is identifiable and reproducible with precision ≤ 20% and accuracy within ±20%.
RecoveryThe efficiency of the extraction procedure.Consistent, precise, and reproducible.

Future Directions in Lometraline Hydrochloride Research

Exploration of Novel Drug Designs Based on the Lometraline (B1675045) Scaffold

The aminotetralin core of lometraline has proven to be a versatile and fruitful starting point for medicinal chemistry. Future research will focus on systematic modifications of this scaffold to generate novel compounds with improved potency, selectivity, and novel mechanisms of action. The historical progression from lometraline to sertraline (B1200038) provides a clear precedent for the success of this approach. wikipedia.org

Key strategies for novel drug design include:

Scaffold Hopping and Derivatization: This involves creating new analogs by altering substituent groups on the tetralin ring and the amine function. For instance, the specific chlorine and methoxy (B1213986) substitutions on lometraline's aromatic ring were critical for its initial activity profile. wikipedia.org By exploring a wider range of substitutions, it may be possible to modulate receptor affinity and selectivity. Research on sertraline has already demonstrated that its scaffold can be used to develop derivatives with entirely new applications, such as potent anti-Cryptococcus agents. nih.gov

Stereochemical Optimization: Lometraline is a chiral molecule. Future research can involve the synthesis and evaluation of individual enantiomers. It is common for enantiomers of a drug to have different pharmacological properties, with one being more active or having a better side-effect profile. The development of sertraline from its precursor involved such stereochemical considerations.

Bioisosteric Replacement: This technique involves replacing certain functional groups with others that have similar physical or chemical properties to enhance the compound's pharmacokinetic or pharmacodynamic profile. Applying this to the lometraline scaffold could yield derivatives with improved metabolic stability or target engagement.

The evolution from the lometraline scaffold to second-generation compounds highlights a clear path for future drug discovery efforts.

Table 1: Evolution of the Aminotetralin Scaffold

Compound Key Structural Features Primary Mechanism of Action Therapeutic Outcome
Lometraline 8-chloro-5-methoxy-N,N-dimethyl-aminotetralin Initial studies for antipsychotic/anxiolytic activity Development suspended wikipedia.org
Tametraline (B1329939) Derivative of lometraline Potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake Led to the discovery of sertraline wikipedia.org
Sertraline Derivative of tametraline Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Successful antidepressant drug wikipedia.org

| Sertraline Derivatives | Modifications on the sertraline scaffold | e.g., Ergosterol biosynthesis inhibition | Investigational antifungal agents nih.gov |

Development of Advanced Preclinical Characterization Techniques

The original preclinical evaluation of lometraline was limited by the technologies of its time. Modern preclinical characterization techniques offer a much deeper understanding of a compound's mechanism of action and potential therapeutic utility. Applying these advanced methods to new derivatives from the lometraline scaffold is a critical future direction.

Advanced techniques would include:

High-Throughput Screening (HTS): Large libraries of novel lometraline analogs can be rapidly screened against a wide array of biological targets to identify hits for various therapeutic areas. frontiersin.org

High-Content Imaging and Cellular Assays: These methods allow for the detailed analysis of a drug's effect on cellular morphology, function, and signaling pathways, providing mechanistic insights beyond simple binding assays.

In Vivo Target Engagement Studies: Techniques like positron emission tomography (PET) can be used to confirm that novel drug candidates are reaching their intended target in the central nervous system and engaging it at a therapeutic level.

Biomarker Analysis: Modern "-omics" technologies (genomics, proteomics, metabolomics) can identify molecular biomarkers that predict a response to a given compound, paving the way for personalized medicine approaches for new lometraline-based drugs.

Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines

Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, enabling more efficient and targeted research. nih.govbeilstein-journals.org The integration of these computational tools with traditional experimental approaches will be essential for unlocking the full potential of the lometraline scaffold.

This integrated pipeline involves several key stages:

Target Identification and Validation: Computational tools can help identify and validate potential biological targets for which the aminotetralin scaffold may have a high affinity.

Structure-Based and Ligand-Based Drug Design: If the 3D structure of a target is known, structure-based methods like molecular docking can be used to design lometraline derivatives that fit precisely into the target's binding site. beilstein-journals.org If the structure is unknown, ligand-based methods can use the structures of known active molecules to create a pharmacophore model to guide the design of new compounds. nih.gov

Virtual Screening: Large virtual libraries of lometraline analogs can be computationally screened against a target protein to prioritize a smaller, more manageable number of compounds for chemical synthesis and experimental testing. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable drug-like properties early in the discovery process and reducing the likelihood of late-stage failures. researchgate.net

Table 2: Computational Methodologies in Lometraline Scaffold Development

Methodology Application Potential Impact
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein. beilstein-journals.org Design of derivatives with higher potency and selectivity.
QSAR Modeling Relates chemical structure to biological activity. nih.gov Predicts the activity of unsynthesized compounds.
Molecular Dynamics Simulates the movement of a ligand and protein over time. nih.gov Provides insight into binding stability and conformational changes.

| Pharmacophore Modeling | Identifies the essential 3D features for biological activity. nih.gov | Guides the design of novel scaffolds with similar activity. |

Conceptualizing New Therapeutic Applications Based on Preclinical Data and Structural Analogies

While the initial focus for lometraline was on CNS disorders, the versatility of its scaffold, demonstrated by its successors, suggests potential for a much broader range of therapeutic applications. wikipedia.org Future research should conceptualize and explore these new avenues.

Neurological and Psychiatric Disorders: The fact that lometraline's lineage produced a potent dopamine/norepinephrine reuptake inhibitor (tametraline) and a selective serotonin reuptake inhibitor (sertraline) indicates that the scaffold can be tuned to selectively target different monoamine transporters. wikipedia.org This opens possibilities for developing novel treatments for a variety of conditions, including treatment-resistant depression, ADHD, and other mood disorders where monoamine signaling is implicated. frontiersin.org

Non-CNS Applications: The discovery of sertraline derivatives with potent antifungal and antitrypanosomal activity is a paradigm-shifting finding. nih.govresearchgate.net It demonstrates that the aminotetralin scaffold is not limited to neuropharmacology. This prompts a broader screening of new lometraline-based compounds against infectious disease targets, cancer cell lines, and inflammatory pathways.

Repurposing and Target Deconvolution: New derivatives could be tested in phenotypic screens, which identify compounds that produce a desired effect in cells or organisms without a preconceived target. Subsequent computational and experimental work can then be used to identify the molecular target responsible for the effect, potentially uncovering entirely new therapeutic mechanisms.

By leveraging the rich chemical history of the lometraline scaffold with modern drug discovery technologies, researchers are poised to develop a new generation of innovative medicines for a wide range of human diseases.

Q & A

Q. What are the key considerations for synthesizing and characterizing Lometraline hydrochloride in a research setting?

Synthesis of this compound (N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin) requires careful optimization of reaction conditions, including temperature, solvent selection, and purification steps. Structural characterization should employ nuclear magnetic resonance (NMR) for verifying substituent positions and high-performance liquid chromatography (HPLC) for purity validation . Analytical methods should align with pharmacopeial standards for related hydrochlorides, such as chromatographic systems using L1-packed columns and UV detection at 280 nm .

Q. How should researchers design experiments to evaluate the basic pharmacological activity of this compound?

Initial pharmacological profiling should include in vitro receptor binding assays (e.g., serotonin/norepinephrine transporters) and dose-response studies. Use factorial design principles to optimize variables like concentration ranges and incubation times. Reference kinetic models from studies on structurally similar compounds, such as Hydroxyzine hydrochloride, which employed zero-order and Korsmeyer-Peppas models for release kinetics .

Q. What safety protocols are critical when handling this compound in the laboratory?

Follow OSHA hazard communication standards for hydrochlorides, including wearing nitrile gloves, lab coats, and eye protection. Store in a locked, ventilated cabinet and dispose via approved waste facilities. For accidental exposure, rinse skin/eyes with water for ≥15 minutes and consult safety data sheets (SDS) of analogous compounds (e.g., Pararosaniline hydrochloride) for carcinogenicity risk mitigation .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like tissue distribution and metabolic stability (e.g., cytochrome P450 interactions). Cross-reference in vitro-in vivo correlation (IVIVC) methods from studies on Metformin hydrochloride hydrogels, which employed factorial design to optimize release profiles . Validate findings using animal models with controlled variables (e.g., age, metabolic status).

Q. What advanced analytical strategies are recommended for resolving structural isomers or impurities in this compound batches?

Apply tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to differentiate isomers. For impurity profiling, use gradient elution HPLC coupled with charged aerosol detection (CAD). Reference methodologies from Dorzolamide hydrochloride studies, where kinetic analysis of in vitro release data utilized Higuchi and Peppas models .

Q. How should mechanistic studies be structured to elucidate this compound’s neuropharmacological targets?

Employ CRISPR-Cas9 gene editing in neuronal cell lines to knockout candidate receptors (e.g., serotonin transporters). Combine patch-clamp electrophysiology with calcium imaging to assess ion channel modulation. For in vivo validation, use transgenic rodent models and reference historical neuropharmacology approaches from sertraline development, which emphasized empirical testing guided by unexpected biological findings .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound’s dose-dependent effects?

Implement mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling to integrate prior data from related compounds (e.g., Hydroxyzine hydrochloride). For meta-analyses, follow protocols from antiretroviral studies, which applied systematic literature reviews and random-effects meta-regression .

Methodological Notes

  • Safety and Compliance : Always validate glove compatibility using manufacturer guides (e.g., Ansell Chemical Resistance Guide) for hydrochlorides .
  • Data Reproducibility : Adopt pre-registered experimental designs and open-access data repositories to minimize bias.
  • Ethical Standards : For animal studies, adhere to ARRIVE guidelines and institutional review board (IRB) approvals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.